molecular formula C11H13NO B12833826 N-Methyl-1-(2-(prop-2-yn-1-yloxy)phenyl)methanamine

N-Methyl-1-(2-(prop-2-yn-1-yloxy)phenyl)methanamine

Cat. No.: B12833826
M. Wt: 175.23 g/mol
InChI Key: PJPJERGJAVJLHY-UHFFFAOYSA-N
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Description

N-Methyl-1-(2-(prop-2-yn-1-yloxy)phenyl)methanamine is an organic compound that belongs to the class of amines. This compound is characterized by the presence of a methyl group attached to the nitrogen atom and a phenyl ring substituted with a prop-2-yn-1-yloxy group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(2-(prop-2-yn-1-yloxy)phenyl)methanamine can be achieved through several methods. One common approach involves the reaction of 2-(prop-2-yn-1-yloxy)benzaldehyde with methylamine under specific conditions. The reaction typically requires a solvent such as ethanol and is carried out at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be used to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(2-(prop-2-yn-1-yloxy)phenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism by which N-Methyl-1-(2-(prop-2-yn-1-yloxy)phenyl)methanamine exerts its effects involves its ability to act as a photosensitizer. Upon exposure to visible light, the compound generates singlet oxygen (1 O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways . These reactive oxygen species play a crucial role in the oxidative formylation reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-1-(2-(prop-2-yn-1-yloxy)phenyl)methanamine is unique due to its specific substitution pattern and its ability to act as a photosensitizer. This property makes it particularly useful in photochemical reactions and the study of biological systems under light-induced conditions .

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

N-methyl-1-(2-prop-2-ynoxyphenyl)methanamine

InChI

InChI=1S/C11H13NO/c1-3-8-13-11-7-5-4-6-10(11)9-12-2/h1,4-7,12H,8-9H2,2H3

InChI Key

PJPJERGJAVJLHY-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC=CC=C1OCC#C

Origin of Product

United States

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